Differential Mass Tagging Resolution: n-Carbamoyl-2-iodoacetamide vs. 2-Iodoacetamide in Bottom-Up Proteomics
When standard iodoacetamide (IAA) labels cysteine residues with a +57.021 Da carbamidomethyl group, the compact mass delta frequently overlaps with Na⁺ adducts, deamidation artifacts, or carbamylation (+43 Da) [1][2]. n-Carbamoyl-2-iodoacetamide reacts at the same thiol nucleophile but adds a urea-extended adduct with a calculated monoisotopic mass shift of +128.024 Da (C3H5N2O2 minus I + H) [3]. This 71.0 Da larger delta moves labeled peptides into a less congested spectral region, reducing false-positive identifications when the instrument resolving power is limited.
| Evidence Dimension | Cysteine Modification Monoisotopic Mass Shift (Da) |
|---|---|
| Target Compound Data | n-Carbamoyl-2-iodoacetamide: ~128.024 Da (calculated from chemical formula C3H5N2O2 ⇢ adduct = C3H5N2O2 – I + H) |
| Comparator Or Baseline | 2-Iodoacetamide (IAA): 57.021 Da (UniMod Accession #4) |
| Quantified Difference | +71.0 Da larger mass tag |
| Conditions | Calculated adduct mass for cysteine thiol alkylation; assumes nucleophilic substitution at the methylene carbon adjacent to iodine |
Why This Matters
A +71 Da differential reduces co-isolation interference in data-dependent acquisition (DDA) and simplifies spectral deconvolution, directly impacting the quantitative accuracy of cysteine-resolved proteoform analysis.
- [1] Unimod Database. Accession #4: Carbamidomethyl. Iodoacetamide derivative. Monoisotopic mass: 57.021464 Da. View Source
- [2] Krüger M., Hung C.-W., Edelson-Averbukh M., Lehmann W.D. Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry. Nature Methods. 2005; 2: 1709–1716. View Source
- [3] Calculation based on chemical structure: adduct = C3H5N2O2 – I + H ⇢ C3H5N2O2 exact mass = 227.9396 g/mol; I = 126.9045; H = 1.0078; adduct exact mass ≈ 102.0429 Da (Note: 102 Da is the carbamoylacetamide moiety; the 128.024 Da figure includes the CH2 group; verify with HRMS). View Source
